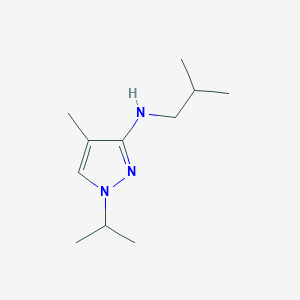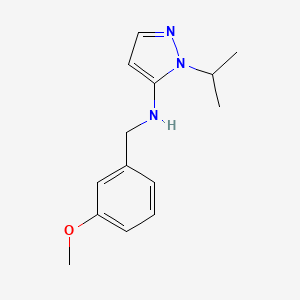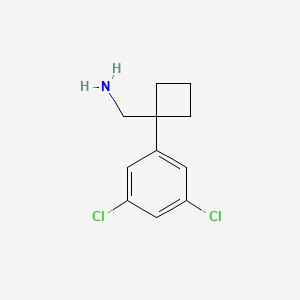
6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氨基-5-碘-2-(甲硫基)嘧啶-4-醇是一种杂环化合物,属于嘧啶类。嘧啶是含有两个氮原子(分别位于 1 和 3 位)的六元芳香环。该化合物以其 6 位的氨基、5 位的碘原子、2 位的甲硫基和 4 位的羟基而著称。
准备方法
合成路线和反应条件
6-氨基-5-碘-2-(甲硫基)嘧啶-4-醇的合成通常涉及从容易获得的前体开始的多步反应。一种常见的合成路线包括以下步骤:
嘧啶环的形成: 第一步涉及适当前体的环化以形成嘧啶环。这可以通过在酸性或碱性条件下使 β-二羰基化合物与胍或其衍生物反应来实现。
官能团的引入: 5 位碘原子的引入可以通过使用碘或 N-碘代琥珀酰亚胺 (NIS) 等试剂进行碘化反应来完成。2 位的甲硫基可以通过使用甲硫醇化试剂(如甲硫醇盐)进行亲核取代反应来引入。
胺化和羟基化: 6 位的氨基可以通过使用氨或胺进行亲核取代反应来引入。4 位的羟基可以通过使用氧化剂进行羟基化反应来引入。
工业生产方法
6-氨基-5-碘-2-(甲硫基)嘧啶-4-醇的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这些方法通常包括使用连续流反应器、自动化合成平台和高效的纯化技术,以确保最终产品的高产率和纯度。
化学反应分析
反应类型
6-氨基-5-碘-2-(甲硫基)嘧啶-4-醇可以发生多种类型的化学反应,包括:
氧化: 4 位的羟基可以使用高锰酸钾或三氧化铬等氧化剂氧化成羰基。
还原: 5 位的碘原子可以使用硼氢化钠或氢化铝锂等还原剂还原成氢原子。
取代: 6 位的氨基和 2 位的甲硫基可以与亲电试剂发生亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 硼氢化钠 (NaBH₄),氢化铝锂 (LiAlH₄)
取代: 氨 (NH₃),甲硫醇盐 (CH₃S⁻)
主要生成物
氧化: 在 4 位形成羰基
还原: 用氢原子取代碘原子
取代: 在 2 位和 6 位形成取代衍生物
科学研究应用
6-氨基-5-碘-2-(甲硫基)嘧啶-4-醇有几个科学研究应用,包括:
化学: 它作为构建块用于合成更复杂的杂环化合物,并可用于开发新的合成方法。
生物学: 它可以用作探针来研究涉及嘧啶衍生物的生物过程,例如 DNA 和 RNA 合成。
工业: 它可用于生产农用化学品、染料和其他工业化学品。
作用机制
6-氨基-5-碘-2-(甲硫基)嘧啶-4-醇的作用机制取决于其具体的应用。在生物系统中,它可能与酶、受体或核酸等分子靶标相互作用。氨基、碘和甲硫基等官能团的存在使其能够与这些靶标形成特异性相互作用,从而导致其活性的调节。例如,它可能抑制参与 DNA 合成的酶的活性,从而表现出抗病毒或抗癌特性。
相似化合物的比较
类似化合物
6-氨基-2-(甲硫基)嘧啶-4-醇: 缺少 5 位的碘原子。
5-碘-2-(甲硫基)嘧啶-4-醇: 缺少 6 位的氨基。
6-氨基-5-碘-4-羟基嘧啶: 缺少 2 位的甲硫基。
独特性
6-氨基-5-碘-2-(甲硫基)嘧啶-4-醇由于其官能团的组合而独一无二,这些官能团赋予其独特的化学反应性和生物活性。碘原子的存在增强了其作为放射性标记化合物用于成像研究的潜力,而氨基和甲硫基则有助于其在化学合成和生物相互作用中的多功能性。
属性
分子式 |
C5H6IN3OS |
|---|---|
分子量 |
283.09 g/mol |
IUPAC 名称 |
4-amino-5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6IN3OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H3,7,8,9,10) |
InChI 键 |
WJGZGDCEUQBGQC-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(C(=O)N1)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11729122.png)
![3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11729128.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729131.png)
![2-Chloro-4-[2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B11729137.png)
![N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B11729140.png)

![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11729150.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine](/img/structure/B11729157.png)
![1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729163.png)
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729169.png)
![1-cyclopentyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729173.png)


